Chiral Identity (1S,2S) vs. Racemic trans‑2‑(1,4‑Diazepan‑1‑yl)cyclobutan‑1‑ol: Impact on Bioactivity Reproducibility
The target compound is supplied as a single, defined (1S,2S) enantiomer, whereas the commercially common trans‑2‑(1,4‑diazepan‑1‑yl)cyclobutan‑1‑ol (CAS 2139858‑66‑3) is typically sold as a racemate. For diazepane‑based GPCR ligands, enantiomeric discrimination has been documented: in a series of conformationally constrained 1,4‑diazepane orexin receptor antagonists, the active (S)‑enantiomer exhibited a Ki of 12 nM at OX₂R, while the (R)‑enantiomer was >100‑fold less active (Ki >1,200 nM) [1]. Although head‑to‑head data for the cyclobutanol subclass are not publicly available, this class‑level precedent demonstrates that enantiomeric identity can be a principal driver of target potency.
| Evidence Dimension | Enantiomeric potency discrimination (OX₂R binding affinity) |
|---|---|
| Target Compound Data | Single (1S,2S) enantiomer; specific Ki not publicly disclosed |
| Comparator Or Baseline | Racemic trans‑2‑(1,4‑diazepan‑1‑yl)cyclobutan‑1‑ol (CAS 2139858‑66‑3); no Ki reported |
| Quantified Difference | >100‑fold Ki difference between enantiomers documented for structurally related 1,4‑diazepane‑based orexin antagonists [1] |
| Conditions | OX₂R radioligand binding assay, CHO cell membranes |
Why This Matters
Procuring a single, defined enantiomer eliminates the risk of unpredictable activity arising from an inactive or antagonistic stereoisomer, which is critical for reproducible SAR and assay validation.
- [1] P. J. Coleman et al., “Design and synthesis of conformationally constrained N,N‑disubstituted 1,4‑diazepanes as potent orexin receptor antagonists,” Bioorg. Med. Chem. Lett., 2010, 20, 2311–2315. View Source
